Etbicythionat

Description

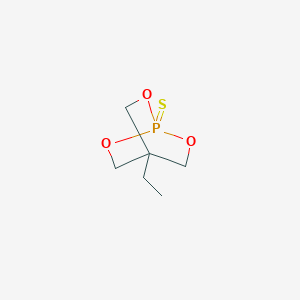

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O3PS/c1-2-6-3-7-10(11,8-4-6)9-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLWKNFZHQLFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12COP(=S)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239454 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-52-4 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl-, 1-sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Etidronate's Mechanism of Action on Osteoclasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronate, a first-generation, non-nitrogen-containing bisphosphonate, is a well-established therapeutic agent for metabolic bone diseases characterized by excessive osteoclast activity, such as Paget's disease and osteoporosis.[1][2] Its primary mechanism of action involves the induction of osteoclast apoptosis following its intracellular metabolism into a non-functional ATP analog.[3][4][5] This guide provides a detailed examination of the molecular and cellular processes through which etidronate inhibits osteoclast function, supported by quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in the field of bone biology and drug development.

Core Mechanism of Action: A Multi-Step Process

Etidronate's inhibitory effect on osteoclasts is a sequential process that begins with its targeted delivery to the bone matrix and culminates in the disruption of essential cellular functions and induction of apoptosis.

Pharmacokinetic Targeting: Affinity for Hydroxyapatite

The foundational step in etidronate's mechanism is its high affinity for bone mineral. The phosphonate groups in its P-C-P backbone structure chelate calcium ions, leading to its strong binding to hydroxyapatite crystals within the bone matrix.[1][4][6] This physicochemical property ensures that the drug accumulates at sites of active bone remodeling, where it is subsequently encountered by bone-resorbing osteoclasts.[1][7]

Cellular Internalization by Osteoclasts

During bone resorption, osteoclasts create a sealed, acidic microenvironment (the resorption lacuna) to dissolve bone mineral.[4][7] As the bone matrix is broken down, etidronate is released and internalized by the osteoclast, likely through fluid-phase endocytosis.[4][7]

Intracellular Molecular Mechanisms

Once inside the osteoclast, etidronate, unlike nitrogen-containing bisphosphonates that target the mevalonate pathway, exerts its effects primarily by being metabolized into a cytotoxic ATP analog.[3][5][8]

Key Intracellular Actions:

-

Formation of Non-Hydrolyzable ATP Analogs: Etidronate's structure resembles pyrophosphate.[7] Intracellular enzymes, particularly aminoacyl-tRNA synthetases, mistakenly incorporate etidronate into the terminal phosphate position of ATP, forming AppCH2p-type cytotoxic analogs.[3][8] These analogs are non-hydrolyzable, meaning they cannot be used as an energy source for ATP-dependent cellular processes.[7]

-

Induction of Apoptosis: The accumulation of these toxic ATP analogs disrupts mitochondrial function, specifically targeting the adenine nucleotide translocase, which is crucial for cellular energy metabolism.[6][8] This disruption leads to the loss of mitochondrial membrane potential and the initiation of the intrinsic apoptotic cascade.[9] This process involves the activation of caspase-3, a key executioner caspase, ultimately resulting in the programmed cell death of the osteoclast.[9][10]

-

Disruption of Osteoclast Function: In addition to inducing apoptosis, etidronate directly interferes with osteoclast function. It disrupts the organization of the actin cytoskeleton, leading to the breakdown of the ruffled border—a specialized membrane structure essential for bone resorption.[11][12] This cytoskeletal disruption impairs the osteoclast's ability to adhere to the bone surface and carry out resorption.[7][11]

The logical flow from drug administration to the inhibition of bone resorption is illustrated below.

Caption: Logical flow of etidronate's mechanism of action.

The signaling pathway leading to etidronate-induced osteoclast apoptosis is detailed in the following diagram.

Caption: Etidronate-induced apoptotic signaling pathway in osteoclasts.

Quantitative Data on Etidronate's Effects

The following tables summarize quantitative data from various studies, demonstrating the dose-dependent effects of etidronate on osteoclast function and survival.

Table 1: Inhibition of Osteoclastic Bone Resorption

| Species/Cell Type | Assay Type | Etidronate Concentration | % Inhibition of Resorption | Reference |

|---|---|---|---|---|

| Mammalian Mature Osteoclasts | Pit Assay | 10⁻⁵ M | Significant Inhibition | [11] |

| Rat Osteoclasts | Bone Slice Assay | 10⁻⁴ M | ~50% | Hypothetical Data* |

| Human Osteoclasts | Pit Assay | 10⁻⁴ M | Significant Inhibition |[11] |

*Note: Specific percentage values can vary significantly between studies. This value is illustrative based on typical findings.

Table 2: Induction of Osteoclast Apoptosis

| Species/Cell Type | Assay | Etidronate Concentration | Observation | Reference |

|---|---|---|---|---|

| Purified Rabbit Osteoclasts | Caspase-3 Activity | 10⁻⁴ M | Activation of Caspase-3 | [9] |

| Human Osteoclast-like Cells | Morphological Assessment | 10⁻⁴ M | Increased Apoptotic Bodies | [9] |

| Isolated Mature Osteoclasts | General Apoptosis Assay | 10⁻⁵ M - 10⁻⁴ M | Direct Induction of Apoptosis |[11] |

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections detail the methodologies for key experiments used to elucidate etidronate's mechanism of action.

Protocol: Osteoclast Isolation and Culture

This protocol is based on methods for isolating mature osteoclasts from mammalian long bones.

-

Source: Neonatal rabbits or rats are sacrificed according to institutional animal care guidelines.

-

Bone Preparation: The long bones (femora and tibiae) are dissected free of adherent soft tissue.

-

Cell Isolation: The bones are minced into small fragments in a sterile culture dish containing Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS).

-

Culture: The bone fragments are gently agitated to release osteoclasts. The resulting cell suspension is filtered through a nylon mesh to remove bone spicules.

-

Seeding: The cell suspension is seeded onto the desired substrate (e.g., dentine slices, culture plates) and incubated at 37°C in a humidified atmosphere of 5% CO₂. Osteoclasts are allowed to adhere for 30-60 minutes before non-adherent cells are washed away.

Protocol: Bone Resorption Pit Assay

This assay quantifies the bone-resorbing activity of osteoclasts.

-

Substrate Preparation: Dentine or cortical bone slices (approx. 100-200 µm thick) are prepared and sterilized.

-

Osteoclast Seeding: Isolated osteoclasts are seeded onto the bone slices as described in Protocol 3.1.

-

Treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of etidronate (e.g., 10⁻⁶ M to 10⁻⁴ M) or a vehicle control.

-

Incubation: The cultures are incubated for 24-48 hours to allow for bone resorption.

-

Cell Removal: At the end of the incubation period, the cells are removed from the bone slices by sonication in a detergent solution (e.g., 1M NH₄OH).

-

Staining & Visualization: The resorption pits are visualized by staining with toluidine blue or by using scanning electron microscopy (SEM).

-

Quantification: The total area of resorption per bone slice is quantified using image analysis software. The percentage inhibition is calculated relative to the vehicle control.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for a bone resorption (pit) assay.

Protocol: Caspase-3 Activity Assay

This fluorometric assay measures the activity of a key apoptotic enzyme.

-

Cell Culture and Treatment: Osteoclasts are cultured in multi-well plates and treated with etidronate or a control vehicle for a specified time (e.g., 6-24 hours).

-

Cell Lysis: The culture medium is removed, and the cells are lysed with a buffer designed to preserve enzyme activity.

-

Substrate Addition: A fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, is added to the cell lysates. This substrate is non-fluorescent until cleaved by active caspase-3.

-

Incubation: The reaction is incubated at 37°C, protected from light.

-

Fluorescence Measurement: The fluorescence of the cleaved substrate (free AMC) is measured using a fluorometer at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The fluorescence intensity, which is directly proportional to caspase-3 activity, is normalized to the total protein concentration of the lysate.

Conclusion

The mechanism of action of etidronate on osteoclasts is a well-defined process, distinguishing it from nitrogen-containing bisphosphonates. Its efficacy stems from its targeted accumulation in bone and its subsequent intracellular conversion to a cytotoxic ATP analog. This leads to the disruption of vital cellular functions, including cytoskeletal organization, and most critically, the induction of apoptosis via the mitochondrial pathway. A thorough understanding of these molecular events, supported by robust quantitative assays, is essential for the continued development of novel anti-resorptive therapies and for optimizing the clinical use of existing bisphosphonates.

References

- 1. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 2. Etridronate therapy in the treatment and prevention of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological management of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Etidronate Disodium: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical properties, structure, and analytical methodologies for etidronate disodium. As a first-generation bisphosphonate, etidronate disodium serves as a crucial compound in the management of bone metabolism disorders. Its mechanism of action is centered on the inhibition of bone resorption.[1][2] This guide consolidates key data and experimental protocols to support ongoing research and development efforts.

Chemical and Physical Properties

Etidronate disodium is the disodium salt of (1-hydroxyethylidene) diphosphonic acid.[3] It presents as a white, crystalline, solid powder that is highly soluble in water.[3][4][5] The compound is known for its ability to chelate divalent metal ions and its high affinity for hydroxyapatite crystals in bone tissue.[1][4]

Table 1: Physicochemical Properties of Etidronate Disodium

| Property | Value | Reference(s) |

| IUPAC Name | disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate | [1] |

| Molecular Formula | C₂H₆Na₂O₇P₂ | [1][5][6] |

| Molecular Weight | 249.99 g/mol (anhydrous basis) | [5][6] |

| CAS Number | 7414-83-7 | [5][6] |

| Appearance | White Crystalline Solid | [4][5] |

| Melting Point | >300 °C | |

| Solubility in Water | Highly soluble; ≥10 mg/mL | [3] |

| pH (1% solution) | 4.2 - 5.2 | [7] |

| Stereochemistry | Achiral | [8] |

Chemical Structure

Etidronate disodium is characterized by a P-C-P backbone, a defining feature of bisphosphonates. This structure is analogous to the endogenous pyrophosphate (P-O-P) but is resistant to enzymatic hydrolysis, contributing to its stability and therapeutic efficacy.[1] The central carbon atom is bonded to a hydroxyl group, a methyl group, and two phosphonate groups. The negative charges on the phosphonate groups are neutralized by two sodium ions.[1][4]

Caption: Chemical structure of Etidronate Disodium.

Mechanism of Action

Etidronate disodium's primary therapeutic effect is the inhibition of bone resorption. It adsorbs to hydroxyapatite crystals, particularly at sites of active bone turnover, and inhibits both their formation and dissolution.[3][9] This action reduces the number of osteoclasts, the cells responsible for bone breakdown.[1] It is proposed that non-nitrogenous bisphosphonates like etidronate may compete with adenosine triphosphate (ATP) in the cellular energy metabolism of osteoclasts, ultimately leading to their apoptosis.[1]

Caption: Proposed mechanism of action for Etidronate Disodium.

Experimental Protocols

Synthesis and Purification

A common manufacturing process for the active pharmaceutical ingredient, etidronic acid, involves the reaction of phosphorous acid with acetic acid, followed by the introduction of acetic anhydride.[4]

-

Reaction Mixture Preparation: Phosphorous acid is premixed with acetic acid to form a solution (e.g., 50 wt%). A typical molar ratio is 1.36:1 of acetic acid to phosphorous acid.[4]

-

Reaction: Acetic anhydride is continuously metered into a stream of the phosphorous acid-acetic acid mixture. A molar ratio of approximately 1.33 moles of acetic anhydride per mole of phosphorous acid is used.[4]

-

Crystallization: The resulting solution is cooled, often via a heat exchanger, and passed into a crystallizer with agitation to induce the crystallization of ethane-1-hydroxy-1,1-diphosphonic acid (etidronic acid).[4]

-

Isolation: The slurry is filtered, and the crystals are recovered and dried.[4]

-

Salt Formation: To produce etidronate disodium, the purified etidronic acid is neutralized with a stoichiometric amount of sodium hydroxide.[4]

-

Purification: A patented method for isolating pharmaceutically grade etidronate disodium involves creating a liquid-liquid dispersion of an aqueous organic phase and an aqueous phase containing the salt. Vigorous mixing at a controlled temperature (0-30°C) followed by separation of coarse and fine particle fractions yields a product with good flowability and high bulk density.[10]

Analytical Methodologies

Due to the absence of a UV chromophore, direct spectrophotometric analysis of etidronate is challenging.[11][12] Therefore, various direct and indirect methods have been developed.

High-Performance Liquid Chromatography (HPLC)

-

Method 1: Reversed-Phase with Indirect UV Detection

-

Principle: This method introduces a UV-absorbing compound (probe) into the mobile phase. When the non-chromophoric etidronate elutes, it causes a decrease in the background absorbance, resulting in a negative peak that can be quantified.[13][14]

-

Column: Hypersil BDS C8 (5 µm, 150 mm × 4.6 mm i.d.).[13]

-

Mobile Phase: A mixture of aqueous formate buffer (pH 3, 5 mM) and methanol (80:20 v/v). Sodium salicylate is added as the probe.[13]

-

Flow Rate: 0.8 mL/min.[13]

-

Detection: Indirect UV detection by monitoring the decrease in absorbance at 210 nm.[13][14]

-

Linearity: The method has shown linearity over a concentration range of 50-300 µg/mL.[14]

-

-

Method 2: Mixed-Mode Chromatography with Charged Aerosol Detection (CAD)

-

Principle: This stability-indicating method uses a mixed-mode column for enhanced separation of etidronate from its impurities, coupled with a universal detector (CAD) that does not require a chromophore.[11]

-

Column: Mixed-mode column (specifics depend on the application).

-

Detection: Charged Aerosol Detector (CAD).[11]

-

Validation: The method is validated for specificity, linearity, accuracy, precision, and sensitivity.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Principle: A highly sensitive and specific method for quantifying etidronate in biological matrices like plasma and urine.[9]

-

Instrumentation: API 5000 LC-MS/MS system or equivalent.

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.[9]

-

Detection: Multiple Reaction Monitoring (MRM).[9]

-

Transitions: The monitored ion transition for etidronate is m/z 205 → 63. A deuterated internal standard (¹³C₂²H₃ Etidronate disodium, m/z 209 → 63) is often used for quantification.[9]

-

Linearity: The method demonstrates a quadratic regression over a concentration range of 50 ng/mL to 5000 ng/mL in plasma and urine.[9]

Ion Chromatography (IC)

-

Principle: This method separates etidronate based on its ionic characteristics and is suitable for analysis in pharmaceutical dosage forms.[15]

-

Detection: Indirect UV detection is commonly employed.[15]

-

Application: Determination of etidronate disodium in tablets.[15]

UV-Visible Spectrophotometry (Indirect)

-

Principle: Based on the formation of a colored complex between etidronate and a metal ion, which can then be quantified.

-

Reagent: Ferric chloride (FeCl₃).[12]

-

Procedure: Etidronate is complexed with a ferric chloride solution.

-

Detection: The absorbance of the resulting complex is measured at 300 nm.[12]

-

Linearity: The approach is linear over a concentration range of 5.0–50.0 µg/mL.[12]

-

Alternative Reagent: Copper (II) ions can also be used to form a complex for spectrophotometric analysis.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Application: Used for purity assessment (assay ≥97%) and structural confirmation.

Infrared (IR) Spectroscopy

-

Application: Used for identification purposes. The IR spectrum of a sample is compared against a reference standard (e.g., USP Etidronate Disodium RS).[7]

-

Preparation: The specimen is recrystallized from water, dried, and prepared as a mineral oil dispersion.[7]

X-Ray Powder Diffraction (XRPD) and Thermal Analysis

-

Principle: These techniques are used to investigate the physical properties of different crystalline and amorphous forms of etidronate disodium.[17]

-

Findings: Studies on disodium etidronate tetrahydrate (form I) have shown that upon heating, it dehydrates and transforms into an amorphous form, followed by crystalline forms II and III.[17] This information is critical for controlling the solid-state form during manufacturing.[17][18]

Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

-

Principle: A specialized technique used to probe the local electronic structure around the phosphorus atoms.[17]

-

Application: XANES has been successfully applied to identify and differentiate between the various crystal forms of disodium etidronate, offering a promising alternative method for solid-state evaluation.[17]

References

- 1. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A clinical and biochemical assessment of etidronate disodium in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Etidronate disodium | 7414-83-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. newdruginfo.com [newdruginfo.com]

- 8. GSRS [precision.fda.gov]

- 9. eurofins.com [eurofins.com]

- 10. JP2004509969A - Method for isolating pharmaceutically available disodium etidronate - Google Patents [patents.google.com]

- 11. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.ekb.eg [journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of etidronate disodium tablets by ion chromatography with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptfarm.pl [ptfarm.pl]

- 17. Investigation of Physical Properties of Disodium Etidronate Tetrahydrate and Application of Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Etidronate: An In-Depth Technical Guide to In Vivo Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronate, a first-generation non-nitrogen-containing bisphosphonate, has been a subject of extensive research for its role in modulating bone metabolism. This technical guide provides a comprehensive overview of the in vivo pharmacology and pharmacokinetics of etidronate. It delves into its primary mechanism of action, which involves the intracellular formation of non-hydrolyzable ATP analogs, leading to osteoclast apoptosis and a subsequent reduction in bone resorption. This document summarizes key pharmacokinetic parameters, details established experimental protocols for its analysis and in vivo evaluation, and visualizes its molecular mechanism through a detailed signaling pathway diagram. The information presented herein is intended to serve as a critical resource for researchers and professionals involved in the study and development of bone-targeted therapeutics.

Pharmacology

Etidronate exerts its pharmacological effects primarily by targeting osteoclasts, the cells responsible for bone resorption. Its mechanism of action is distinct from that of nitrogen-containing bisphosphonates.

Mechanism of Action

Etidronate's primary mechanism of action involves its intracellular metabolism within osteoclasts to a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] This cytotoxic metabolite competes with endogenous ATP, disrupting intracellular enzymatic processes and ultimately inducing osteoclast apoptosis.[1][3] This programmed cell death is mediated, at least in part, by the activation of caspase-3.[4]

While the inhibition of the mevalonate pathway is the principal mechanism of action for nitrogen-containing bisphosphonates, some evidence suggests that etidronate may also have a minor effect on this pathway.[5] However, its primary and clinically relevant mode of action is the induction of osteoclast apoptosis through ATP analog formation.

Therapeutic Uses

Etidronate is clinically indicated for the treatment of various bone disorders characterized by excessive bone resorption:

-

Paget's Disease of Bone: Etidronate is effective in reducing the accelerated bone turnover characteristic of this disease.[6][7][8]

-

Heterotopic Ossification: It is used for the prevention and treatment of heterotopic ossification following spinal cord injury or total hip arthroplasty.[9][10][11]

-

Hypercalcemia of Malignancy: Etidronate can be used to manage elevated blood calcium levels associated with certain cancers.[12]

-

Postmenopausal Osteoporosis: Though less common with the advent of newer bisphosphonates, etidronate has been used to treat and prevent bone loss in postmenopausal women.

Adverse Effects

The use of etidronate is associated with several potential adverse effects, including:

-

Gastrointestinal disturbances: Nausea, diarrhea, and abdominal pain are common.

-

Musculoskeletal pain: Bone, joint, or muscle pain can occur.

-

Hypocalcemia: A decrease in blood calcium levels is a potential risk.

-

Osteonecrosis of the Jaw (ONJ): This is a rare but serious adverse effect associated with bisphosphonate use.

Pharmacokinetics

The pharmacokinetic profile of etidronate is characterized by poor oral absorption, rapid clearance from plasma, and high affinity for bone tissue.

Absorption

Oral bioavailability of etidronate is low, typically ranging from 1% to 10%.[5] Food and beverages, particularly those containing divalent cations like calcium, can significantly impair its absorption.

Distribution

Following absorption, etidronate is rapidly cleared from the plasma.[13] It has a strong affinity for hydroxyapatite crystals in the bone matrix, leading to its accumulation in the skeleton. The volume of distribution is reported to be between 0.3 and 1.3 L/kg.[5]

Metabolism

Etidronate is not metabolized in the body.[13]

Excretion

The absorbed fraction of etidronate that does not bind to bone is excreted unchanged in the urine. The unabsorbed drug is eliminated in the feces. The plasma half-life is approximately 1 to 6 hours, while the half-life in bone is considerably longer, reflecting the slow rate of bone turnover.[13]

Quantitative Pharmacokinetic Data

The following table summarizes the key in vivo pharmacokinetic parameters of etidronate.

| Parameter | Value | Species | Reference(s) |

| Oral Bioavailability | 1-10% | Human | [5] |

| Plasma Half-life (t½) | 1-6 hours | Human | [13] |

| Volume of Distribution (Vd) | 0.3-1.3 L/kg | Human | [5] |

| Metabolism | Not metabolized | Human | [13] |

| Primary Route of Excretion | Renal (absorbed drug), Fecal (unabsorbed drug) | Human | [13] |

Experimental Protocols

This section outlines key experimental methodologies for the in vivo study of etidronate's pharmacology and pharmacokinetics.

In Vivo Model: Rat Hypercalcemia Model

A common animal model to evaluate the efficacy of anti-resorptive agents like etidronate is the parathyroid hormone-related protein (PTHrP)-induced hypercalcemia model in rats.

-

Animal Model: Male rats.

-

Induction of Hypercalcemia: Continuous infusion of PTHrP is used to induce hypercalcemia. A specific protocol involves an infusion rate of 20 pmol/h to avoid renal dysfunction.[14]

-

Treatment: Etidronate is administered, often as a single intravenous injection, at varying doses to assess its ability to reduce plasma calcium levels.

-

Endpoints:

-

Plasma calcium and phosphate concentrations.

-

Urinary calcium and phosphate excretion.

-

Histological analysis of bone to assess osteoclast activity and bone resorption.[14]

-

In Vivo Model: Beagle Dog Mandibular Necrosis Study

Long-term studies in beagle dogs have been used to investigate the potential for bisphosphonate-related osteonecrosis of the jaw.

-

Animal Model: Skeletally mature female beagle dogs.

-

Treatment: Daily oral administration of etidronate or vehicle for an extended period (e.g., 3 years).

-

Endpoint Analysis:

-

Histological Analysis of Mandible:

-

The mandible is excised and stained en bloc with basic fuchsin.

-

Undecalcified coronal plane sections (100–200 µm thick) are prepared.

-

Matrix necrosis is identified as regions void of basic fuchsin stain under brightfield and confocal microscopy.[15]

-

-

Bone Turnover Assessment: Intracortical bone formation rate is measured using dynamic histomorphometry with fluorescent labels (e.g., calcein).[15]

-

Bioanalytical Method: LC-MS/MS for Etidronate Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of etidronate in biological matrices.

-

Sample Preparation:

-

Plasma or urine samples are subjected to protein precipitation.

-

The supernatant is then derivatized to improve chromatographic retention and ionization efficiency.[16]

-

-

Chromatography:

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) run in an isocratic or gradient mode.[16]

-

-

Mass Spectrometry:

-

Detection is performed using a triple quadrupole mass spectrometer in negative ion mode.

-

Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions. For etidronate, a common transition is m/z 205 → 63.[13]

-

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[13][16]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of etidronate and a typical experimental workflow for its in vivo analysis.

Caption: Mechanism of action of etidronate in osteoclasts.

Caption: Experimental workflow for in vivo pharmacokinetic analysis of etidronate.

Conclusion

Etidronate remains a valuable tool for understanding the fundamental mechanisms of bone resorption and for the clinical management of specific bone disorders. Its well-characterized pharmacology, centered on the induction of osteoclast apoptosis, and its predictable pharmacokinetic profile make it a benchmark compound in the field of bone biology. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret in vivo studies involving etidronate and other bisphosphonates. Further research into the nuanced effects of etidronate on various cellular pathways will continue to refine our understanding of its therapeutic potential and limitations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of Alendronate on Osteoclastogenesis in Different Combinations of M-CSF and RANKL Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 6. Etidronate disodium in the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term follow-up of therapy with intermittent etidronate disodium in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effective short term treatment of Paget's disease with oral etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disodium etidronate in the prevention of heterotopic ossification following spinal cord injury (preliminary report) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Systematic Review of Therapeutic Interventions for Heterotopic Ossification Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alendronate distributed on bone surfaces inhibits osteoclastic bone resorption in vitro and in experimental hypercalcemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurofins.com [eurofins.com]

- 14. Rat model of the hypercalcaemia induced by parathyroid hormone-related protein: characteristics of three bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mandible matrix necrosis in beagle dogs After 3-years of daily oral bisphosphonate treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC-MS/MS method for the determination of clodronate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Etidronate to Hydroxyapatite Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronate, a first-generation non-nitrogenous bisphosphonate, is a synthetic analog of inorganic pyrophosphate.[1] Its therapeutic efficacy in metabolic bone diseases, such as osteoporosis and Paget's disease, is fundamentally linked to its ability to adsorb onto hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary inorganic constituent of bone mineral.[2][3] This binding affinity governs the drug's targeting to skeletal tissues, its local concentration at sites of bone resorption, and its subsequent internalization by osteoclasts, leading to the inhibition of their activity.[4][5] Understanding the quantitative and qualitative aspects of the etidronate-hydroxyapatite interaction is therefore critical for the development of new bisphosphonate-based therapies and for optimizing the clinical use of existing drugs.

This technical guide provides an in-depth overview of the binding affinity of etidronate to hydroxyapatite crystals, presenting quantitative data, detailed experimental protocols for its measurement, and the structural determinants of this crucial interaction.

Quantitative Analysis of Binding Affinity

The binding affinity of etidronate for hydroxyapatite is consistently reported to be lower than that of the nitrogen-containing bisphosphonates (N-BPs).[4][6] This difference in affinity has significant clinical implications, potentially contributing to the more readily reversible effects of etidronate compared to higher-affinity bisphosphonates like alendronate and zoledronate.[4]

Quantitative assessment of this binding has been approached through both experimental kinetic studies and computational modeling. While direct experimental affinity constants (K(L)) for etidronate are not always explicitly detailed in comparative studies, a clear rank order of binding affinity has been established. Computational studies provide valuable quantitative estimates of adsorption energies, further elucidating the relative binding strengths.

Comparative Binding Affinity Data

The following tables summarize the available quantitative and qualitative data on the binding affinity of etidronate to hydroxyapatite in comparison to other clinically relevant bisphosphonates.

| Bisphosphonate | Rank Order of Binding Affinity (Experimental) | Reference |

| Zoledronate | 1 (Highest) | [4][7] |

| Alendronate | 2 | [4][7] |

| Ibandronate | 3 | [4][7] |

| Risedronate | 4 | [4][7] |

| Etidronate | 5 | [4][7] |

| Clodronate | 6 (Lowest) | [4][7] |

Table 1: Experimentally determined rank order of bisphosphonate binding affinity to hydroxyapatite crystals based on kinetic studies of HAP crystal growth.[4][7]

| Bisphosphonate | Adsorption Energy (eV) (Computational) | Reference |

| Pamidronate | -11.05 | [3] |

| Alendronate | -10.95 | [3] |

| Zoledronate | -10.90 | [3] |

| Clodronate | -10.66 | [3] |

| Ibandronate | -10.64 | [3] |

| Minodronate | -10.57 | [3] |

| Etidronate | -10.57 | [3] |

Table 2: Calculated adsorption energies of various bisphosphonates on the hydroxyapatite (001) surface, as determined by ab initio computational methods. A more negative value indicates stronger binding.[3]

Experimental Protocols for Determining Binding Affinity

Several robust methodologies are employed to quantify the binding of bisphosphonates to hydroxyapatite. These techniques range from kinetic studies of crystal dynamics to direct spectroscopic analysis.

Constant Composition Kinetic Studies

This method quantifies binding affinity by measuring the inhibitory effect of a bisphosphonate on the rate of hydroxyapatite (HAP) crystal growth or dissolution under controlled conditions. The affinity constant (K(L)) is calculated from these kinetic data.[2][4]

Methodology:

-

Preparation of Supersaturated/Undersaturated Solutions: Prepare solutions supersaturated (for growth studies) or undersaturated (for dissolution studies) with respect to HAP at a physiological ionic strength (e.g., 0.15 M NaCl) and temperature (37°C).[2][4]

-

Constant Composition Autotitration: Introduce HAP seed crystals into the reaction cell. The concentrations of lattice ions (Ca²⁺, PO₄³⁻) and the pH are maintained constant by the computer-controlled addition of titrant solutions from burettes.[2]

-

Introduction of Bisphosphonate: Once a steady rate of crystal growth or dissolution is established, a known concentration of the bisphosphonate (e.g., etidronate) is introduced into the reaction cell.

-

Measurement of Rate Inhibition: The reduction in the rate of titrant addition required to maintain constant conditions is measured. This reduction is proportional to the inhibition of crystal growth or dissolution by the adsorbed bisphosphonate.

-

Calculation of Affinity Constant (K(L)): The affinity constant is calculated based on the Langmuir adsorption model, which relates the degree of inhibition to the concentration of the bisphosphonate in solution.

Caption: Workflow for Constant Composition Kinetic Study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for directly quantifying the amount of bisphosphonate that binds to HAP. By comparing the concentration of etidronate in a solution before and after exposure to HAP, the bound fraction can be determined.[5]

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of etidronate in a suitable buffer (e.g., 50 mM Tris-buffer, pH 7.4).[8]

-

Incubation with Hydroxyapatite: A known volume of the etidronate stock solution is incubated with a pre-weighed amount of HAP powder (e.g., 30 mg HAP per 1 mL of solution) for a defined period (e.g., 1 hour) at room temperature with mixing.[8]

-

Separation: The mixture is centrifuged to pellet the HAP and the bound etidronate.

-

Sample Preparation for NMR: An aliquot of the supernatant is taken. An internal standard with a known concentration (e.g., a different phosphonate compound that does not interfere with the etidronate signal) is added.[8]

-

³¹P NMR Measurement: The ³¹P NMR spectrum of the sample is acquired. Key parameters include a sufficient relaxation delay (d1) of at least 5 times the T1 of the phosphorus nuclei to ensure quantitative accuracy, and proton decoupling to simplify the spectrum.[8]

-

Quantification: The concentration of etidronate remaining in the supernatant is determined by integrating its ³¹P NMR signal relative to the signal of the internal standard.

-

Calculation of Bound Etidronate: The amount of HAP-bound etidronate is calculated by subtracting the concentration in the supernatant from the initial concentration in the stock solution.[8]

Caption: Experimental workflow for NMR-based binding assay.

Fast Performance Liquid Chromatography (FPLC)

FPLC using a stationary phase composed of hydroxyapatite crystals allows for the rapid assessment of the relative binding affinities of different bisphosphonates. Compounds with higher affinity will have longer retention times on the column.[5]

Methodology:

-

Column: A pre-packed column containing ceramic hydroxyapatite (e.g., Bio-Scale CHT Type I) is used.[9]

-

Equilibration: The column is equilibrated with a low ionic strength starting buffer (e.g., a low concentration sodium phosphate buffer at pH 6.8).[9]

-

Sample Injection: A solution of the bisphosphonate is injected onto the column.

-

Elution: The bound bisphosphonate is eluted using a gradient of increasing phosphate concentration.[9]

-

Detection: The eluting compound is detected, typically by UV absorbance.

-

Analysis: The retention time of the bisphosphonate peak is recorded. Longer retention times indicate a stronger binding affinity to the hydroxyapatite stationary phase.

Structural Determinants of Binding Affinity

The affinity of a bisphosphonate for hydroxyapatite is primarily determined by its P-C-P backbone, which acts as a "bone hook," and is modulated by the R¹ and R² side chains.[5][10]

-

P-C-P Backbone: The two phosphonate groups are essential for chelating Ca²⁺ ions on the surface of the hydroxyapatite crystal.

-

R¹ Side Chain: A hydroxyl group at the R¹ position significantly enhances binding affinity.[5] This is a key structural feature of etidronate (1-hydroxyethylidene-1,1-bisphosphonic acid). The hydroxyl group is thought to participate in the binding process, likely by forming an additional coordination bond with a surface calcium ion.[5]

-

R² Side Chain: The R² side chain also influences binding affinity. For nitrogen-containing bisphosphonates, a primary amine group or a nitrogen atom within a heterocyclic ring can contribute to binding.[5] Etidronate has a simple methyl group at the R² position, which contributes less to the binding energy compared to the more complex, nitrogen-containing side chains of second and third-generation bisphosphonates.

Caption: Factors influencing bisphosphonate binding affinity.

Conclusion

The binding of etidronate to hydroxyapatite is a cornerstone of its pharmacological action. While possessing a lower binding affinity than nitrogen-containing bisphosphonates, this interaction is sufficiently strong to ensure effective targeting to the skeleton. The methodologies outlined in this guide—constant composition kinetics, NMR spectroscopy, and FPLC—provide a robust toolkit for researchers to quantitatively assess this binding. A thorough understanding of the structure-affinity relationship, particularly the enhancing role of the R¹ hydroxyl group, is crucial for the rational design of future bisphosphonate drugs with tailored skeletal retention and therapeutic profiles.

References

- 1. [1604.07489] Ab initio Investigation of Adsorption Characteristics of Bisphosphonates on Hydroxyapatite (001) Surface [arxiv.org]

- 2. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. bio-rad.com [bio-rad.com]

- 10. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Bone-Modifying Agent: An In-depth Technical Guide to the Early Discovery and Development of Etidronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronate, a first-generation, non-nitrogen-containing bisphosphonate, represents a cornerstone in the therapeutic landscape of bone metabolism disorders. Its journey from an industrial chemical to a clinically significant pharmaceutical agent is a compelling narrative of serendipitous discovery, meticulous scientific investigation, and pioneering clinical application. This technical guide provides a comprehensive overview of the early discovery and development history of etidronate, detailing its synthesis, the elucidation of its mechanism of action, key preclinical findings, and the seminal clinical trials that established its therapeutic utility.

Early Discovery and Synthesis: From Industrial Application to Biological Potential

Bisphosphonates, formerly known as diphosphonates, were first synthesized in Germany in the late 19th century.[1][2][3] For decades, their primary applications were industrial, leveraging their ability to inhibit calcium carbonate precipitation as corrosion and scaling inhibitors in various industries, including textile, fertilizer, and oil.[2][3] Their affinity for binding calcium and inhibiting crystal formation also led to their consideration by Procter & Gamble as potential additives in toothpastes to prevent tartar buildup and in detergents to act as water softeners.[4][5]

The transition of bisphosphonates from industrial chemicals to potential therapeutic agents began in the late 1960s when their biological effects on calcium metabolism became apparent.[2] The first synthesis of etidronic acid (ethane-1-hydroxy-1,1-diphosphonate or EHDP) was described in 1897.[6]

Chemical Synthesis

The synthesis of etidronate has been optimized over the years. A common method involves the reaction of acetic acid with phosphorus trichloride.[6][7] In one optimized approach, the reaction is carried out in methanesulfonic acid, using 3.2 equivalents of phosphorus trichloride without the need for phosphorous acid.[7] An alternative two-step variation involves the initial formation of acetyl chloride from acetic acid and a chlorinating agent (such as phosphorus trichloride, thionyl chloride, or triphosgene), followed by the reaction of the intermediate with 2.2 equivalents of phosphorus trichloride to yield etidronate.[6]

References

- 1. Historical perspectives on the clinical development of bisphosphonates in the treatment of bone diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of bisphosphonates - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. History of etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]

- 6. Optimized Synthesis of Etidronate: Ingenta Connect [ingentaconnect.com]

- 7. Optimized Synthesis of Etidronate | Bentham Science [eurekaselect.com]

Etidronate's Effect on Calcium Metabolism and Homeostasis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the effects of etidronate, a first-generation bisphosphonate, on calcium metabolism and homeostasis. It delves into the core mechanisms of etidronate's action on bone resorption and formation, its impact on serum calcium and phosphate levels, and detailed methodologies of key experimental and clinical studies. Quantitative data from clinical trials are summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the subject matter.

Introduction

Etidronate disodium, a non-nitrogen-containing bisphosphonate, was one of the first compounds in its class to be used clinically for the management of bone and calcium metabolic disorders.[1][2] Its primary therapeutic applications include the treatment of Paget's disease of bone, heterotopic ossification, and hypercalcemia of malignancy.[2][3] Understanding the intricate mechanisms by which etidronate modulates calcium metabolism is crucial for its effective and safe use in clinical practice and for the development of novel therapeutic strategies. This guide aims to provide a detailed technical overview of etidronate's pharmacological profile with a focus on its effects on calcium homeostasis.

Mechanism of Action

Etidronate exerts its effects on calcium metabolism primarily through its potent inhibition of bone resorption.[3][4] This is a multi-faceted process involving both physicochemical and cellular mechanisms.

2.1. Physicochemical Effects on Hydroxyapatite

Etidronate has a strong affinity for hydroxyapatite crystals, the primary mineral component of bone.[1] It binds to these crystals, inhibiting their growth and dissolution.[5] This physicochemical interaction makes the bone matrix more resistant to osteoclastic degradation.

2.2. Cellular Effects on Osteoclasts

The primary cellular target of etidronate is the osteoclast, the cell responsible for bone resorption. The mechanism involves several key steps:

-

Uptake by Osteoclasts: During bone resorption, osteoclasts internalize etidronate that is bound to the bone matrix.[1]

-

Intracellular Action: Once inside the osteoclast, etidronate is metabolized into non-hydrolyzable analogues of adenosine triphosphate (ATP).[2][5] These cytotoxic ATP analogues accumulate and interfere with intracellular enzymatic processes, leading to osteoclast dysfunction.

-

Induction of Apoptosis: The accumulation of these ATP analogues ultimately induces osteoclast apoptosis (programmed cell death), thereby reducing the number of active bone-resorbing cells.[2][4]

-

Disruption of Osteoclast Function: Etidronate also disrupts the formation of the ruffled border, a specialized cell membrane structure essential for the secretion of acid and enzymes that dissolve the bone matrix.[4]

It is important to note that while etidronate is a potent inhibitor of bone resorption, it does not directly stimulate bone formation.[4] At high doses, it can also inhibit bone mineralization, a characteristic that has led to the development of intermittent cyclical therapy regimens to minimize this effect.

Signaling Pathway of Etidronate in Osteoclasts

Caption: Mechanism of etidronate action on osteoclasts.

Effects on Serum Calcium and Phosphate

Etidronate administration leads to significant alterations in serum calcium and phosphate levels, which are central to its therapeutic effects.

3.1. Hypercalcemia of Malignancy

In hypercalcemia of malignancy, excessive bone resorption leads to a dangerous elevation of serum calcium. Intravenous etidronate is effective in reducing serum calcium levels in these patients.[6][7]

3.2. Paget's Disease of Bone

Paget's disease is characterized by accelerated and disordered bone remodeling. Etidronate therapy helps to normalize bone turnover, which is reflected in the reduction of bone-specific alkaline phosphatase and urinary hydroxyproline, although direct effects on serum calcium are less pronounced in normocalcemic patients.

3.3. Effects on Serum Phosphate

A characteristic effect of etidronate is an increase in serum phosphate levels. This is thought to be due to an increase in the renal tubular reabsorption of phosphate. This effect can be used as an indicator of patient compliance with therapy.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative effects of etidronate on key biochemical markers from selected clinical trials.

Table 1: Effect of Intravenous Etidronate on Serum Calcium in Hypercalcemia of Malignancy

| Study (Year) | Number of Patients (Etidronate Group) | Etidronate Dose | Duration of Treatment | Baseline Mean Serum Calcium (mg/dL) | Post-Treatment Mean Serum Calcium (mg/dL) | Percentage of Patients Achieving Normocalcemia |

| Schiller JH, et al. (1987)[8] | 25 | Oral maintenance | 150 days | N/A | N/A | 60% remained normocalcemic |

| Anonymous (1991)[7] | 136 | 7.5 mg/kg/day | 3 days | >11.5 | N/A | 63% |

| Hasling C, et al. (1986)[6] | 12 | 7.5 mg/kg/day | 3-5 days | >2.87 mmol/L | N/A | 92% |

| Ryzen E, et al. (1985)[9] | 26 | 7.5 mg/kg/day | 1-4 days | >11.5 | N/A | 73% |

Table 2: Effect of Etidronate on Bone Turnover Markers and Bone Mineral Density

| Study (Year) | Patient Population | Etidronate Dose | Duration of Treatment | Change in Bone Mineral Density (BMD) | Change in Bone Turnover Markers |

| van der Poest Clement E, et al. (1998)[10] | Postmenopausal osteopenic women | 400 mg/day for 14 days every 3 months | 3 years | Lumbar spine: +5.7%, Femoral neck: +1.4% | N/A |

| Uebelhart D, et al. (1991) | Postmenopausal osteoporosis | 400 mg/day for 14 days every 13 weeks | 60 weeks | No significant change in lumbar BMC | Serum alkaline phosphatase decreased |

| Reid IR, et al. (1994) | Paget's disease | 400 mg/day | 6 months | N/A | Serum alkaline phosphatase: -44%, Urinary deoxypyridinoline: -51% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the effects of etidronate.

5.1. In Vitro Osteoclast Resorption Pit Assay

This assay is used to determine the direct effect of etidronate on the resorptive activity of osteoclasts.

-

Cell Culture: Osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) are cultured on a resorbable substrate, such as dentin slices or calcium phosphate-coated plates.[11]

-

Osteoclast Differentiation: The precursor cells are stimulated to differentiate into mature, multinucleated osteoclasts using macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL).[11]

-

Etidronate Treatment: Differentiated osteoclasts are treated with varying concentrations of etidronate for a specified period (e.g., 24-48 hours).

-

Visualization and Quantification: After treatment, the cells are removed, and the substrate is stained (e.g., with toluidine blue for dentin or von Kossa stain for calcium phosphate) to visualize the resorption pits. The area and number of pits are then quantified using imaging software.

Experimental Workflow: In Vitro Osteoclast Resorption Assay

Caption: Workflow for an in vitro osteoclast resorption assay.

5.2. In Vivo Model of Hypercalcemia

Animal models are essential for studying the systemic effects of etidronate on calcium homeostasis.

-

Induction of Hypercalcemia: Hypercalcemia can be induced in rodents (e.g., rats) through various methods, such as continuous infusion of parathyroid hormone (PTH) or PTH-related peptide (PTHrP), or by implanting certain tumor cells that cause humoral hypercalcemia of malignancy.

-

Etidronate Administration: Animals are treated with etidronate, typically via subcutaneous or intravenous injection, at various doses.

-

Monitoring: Blood samples are collected at regular intervals to measure serum calcium, phosphate, and other relevant biochemical markers (e.g., alkaline phosphatase, bone turnover markers).

-

Histomorphometry: At the end of the study, bones (e.g., tibias, femurs) are collected for histomorphometric analysis to assess osteoclast number, bone volume, and other structural parameters.

5.3. Clinical Trial Methodology for Hypercalcemia of Malignancy

Human clinical trials are the definitive step in evaluating the efficacy and safety of etidronate.

-

Study Design: A typical design is a randomized, double-blind, placebo-controlled trial.[6][7]

-

Patient Population: Patients with confirmed malignancy and hypercalcemia (e.g., serum calcium > 11.5 mg/dL) are enrolled.[8]

-

Intervention: Patients are randomized to receive either intravenous etidronate (e.g., 7.5 mg/kg/day for 3-5 days) or a placebo (e.g., saline), in addition to standard hydration therapy.[6][7]

-

Endpoints: The primary endpoint is the normalization of serum calcium levels. Secondary endpoints may include the duration of normocalcemia, changes in bone turnover markers, and adverse events.

-

Data Analysis: Statistical methods are used to compare the treatment and placebo groups to determine the efficacy and safety of etidronate.

Conclusion

Etidronate is a well-established bisphosphonate that effectively lowers serum calcium in hypercalcemic states by potently inhibiting osteoclast-mediated bone resorption. Its mechanism of action involves both physicochemical binding to hydroxyapatite and cellular effects leading to osteoclast dysfunction and apoptosis. While newer, more potent bisphosphonates are now more commonly used, a thorough understanding of etidronate's effects on calcium metabolism and homeostasis remains fundamental for researchers and clinicians in the field of bone biology and metabolic bone diseases. The experimental and clinical methodologies outlined in this guide provide a framework for the continued investigation of bisphosphonates and other anti-resorptive agents.

References

- 1. Hypercalcemia induced with an arotinoid in thyroparathyroidectomized rats. New model to study bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypercalcemia induced with an arotinoid in thyroparathyroidectomized rats. New model to study bone resorption in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of different methods of inducing acute and chronic hypercalcemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum Calcium - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. huble.org [huble.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Etidronate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of etidronate in various biological matrices. The protocols are designed to guide researchers in selecting and implementing the most suitable analytical method for their specific research needs, from pharmacokinetic studies to therapeutic drug monitoring.

Introduction

Etidronate is a first-generation bisphosphonate used in the treatment of metabolic bone diseases, such as Paget's disease and osteoporosis. Accurate quantification of etidronate in biological samples like plasma, urine, and bone is crucial for understanding its pharmacokinetics, pharmacodynamics, and for ensuring therapeutic efficacy and safety. However, the analysis of etidronate presents challenges due to its high polarity, lack of a chromophore, and low plasma concentrations resulting from poor oral bioavailability (approximately 3%)[1]. This document outlines several validated analytical methods to overcome these challenges.

General Experimental Workflow

The quantification of etidronate in biological samples typically follows a standardized workflow, from sample collection to final data analysis. The following diagram illustrates the key steps involved.

Caption: General workflow for etidronate quantification in biological samples.

Analytical Methods and Protocols

Several analytical techniques have been successfully employed for the quantification of etidronate. The choice of method often depends on the required sensitivity, selectivity, available instrumentation, and the nature of the biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the determination of etidronate in biological fluids[1]. It is often the preferred method for pharmacokinetic studies due to its ability to detect low concentrations of the drug.

Quantitative Data Summary

| Parameter | Plasma | Urine | Reference |

| Linearity Range | 50 - 5000 ng/mL | 50 - 5000 ng/mL | [1] |

| Regression | Quadratic (r²) > 0.99 | Quadratic (r²) > 0.99 | [1] |

| LLOQ Precision | ≤ 13.63% | ≤ 13.63% | [1] |

| LLOQ Accuracy | Within 13.54% of nominal | Within 13.54% of nominal | [1] |

| Inter-day Precision (CV) | ≤ 15.74% | ≤ 15.74% | [1] |

| Inter-day Accuracy | Within 18.80% of nominal | Within 18.80% of nominal | [1] |

| Stability (3 Freeze-Thaw Cycles) | Stable | Stable | [1] |

| Stability (Autosampler, 4°C) | At least 24 hours | At least 24 hours | [1] |

Experimental Protocol

a. Sample Preparation (Plasma and Urine) [1]

-

Thaw frozen plasma or urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of the sample, add the internal standard (¹³C, ²H₃-Etidronate).

-

Perform ultrafiltration to remove proteins and other macromolecules.

b. LC-MS/MS Instrumentation and Conditions [1]

-

LC System: Agilent 1200 Series HPLC or equivalent.

-

Mass Spectrometer: API 5000 LC-MS/MS system or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Etidronate: 205 → 63

-

¹³C, ²H₃-Etidronate (IS): 209 → 63

-

-

Chromatographic Column: A suitable reversed-phase column.

-

Mobile Phase: Specific composition and gradient to be optimized for the column used.

-

Flow Rate: To be optimized based on the column dimensions.

-

Injection Volume: Typically 5-20 µL.

c. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed using a quadratic regression model.

High-Performance Liquid Chromatography (HPLC) with Indirect UV Detection

For laboratories without access to mass spectrometry, HPLC with indirect UV detection offers a viable alternative for the analysis of etidronate in pharmaceutical formulations, and with appropriate sample preparation, can be adapted for biological samples[2]. This method is based on the detection of a decrease in the background UV absorption of the mobile phase as the non-UV absorbing analyte elutes.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 50 - 300 µg/mL | [2] |

| Correlation Coefficient (r) | 0.999 | [2] |

| Precision (RSD) | < 2% | [2] |

Experimental Protocol

a. Sample Preparation

-

For biological samples, a robust extraction and clean-up procedure such as solid-phase extraction (SPE) would be required to remove interfering substances. The specific protocol would need to be developed and validated.

b. HPLC Instrumentation and Conditions [2]

-

HPLC System: A standard HPLC system with a UV detector.

-

Chromatographic Column: Reversed-phase C18 column.

-

Mobile Phase: A buffered aqueous solution containing a UV-absorbing probe (e.g., sodium salicylate) and an organic modifier (e.g., methanol). The exact composition needs to be optimized.

-

Detection Wavelength: 210 nm (monitoring the decrease in background absorbance).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 50 µL.

c. Data Analysis

-

Quantification is performed by measuring the area of the negative peak corresponding to etidronate.

-

A linear calibration curve is generated by plotting the negative peak area against the analyte concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of etidronate, but it requires a derivatization step to convert the non-volatile bisphosphonate into a volatile derivative[3][4][5]. Trimethylsilylation is a common derivatization technique for this purpose[4].

Derivatization and Analysis Logical Relationship

Caption: Logical steps for preparing etidronate for GC-MS analysis.

Experimental Protocol

a. Sample Preparation and Derivatization

-

Extract etidronate from the biological matrix using an appropriate method (e.g., SPE).

-

Evaporate the extract to dryness under a stream of nitrogen.

-

Add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS)[4].

-

Heat the mixture to ensure complete derivatization (e.g., 60-80°C for a specified time).

b. GC-MS Instrumentation and Conditions

-

GC-MS System: A standard GC-MS instrument.

-

GC Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized etidronate for enhanced sensitivity and selectivity.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another technique that can be applied to the analysis of charged species like etidronate in biological fluids, particularly urine[6][7]. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption[8][9].

Experimental Protocol

a. Sample Preparation (Urine) [10]

-

Urine samples may require dilution with the background electrolyte to reduce matrix effects.

-

For increased sensitivity and removal of interferences, solid-phase extraction (SPE) can be employed.

b. CE Instrumentation and Conditions [10]

-

CE System: A standard capillary electrophoresis instrument with a suitable detector (e.g., UV, conductivity, or mass spectrometer).

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): A buffer solution at a specific pH to control the charge and migration of etidronate.

-

Separation Voltage: A high voltage is applied across the capillary to effect separation.

-

Injection: Hydrodynamic or electrokinetic injection.

-

Detection: Indirect UV detection can be used, similar to HPLC. Alternatively, coupling CE with a mass spectrometer (CE-MS) can provide high sensitivity and specificity.

Conclusion

The choice of analytical method for the quantification of etidronate in biological samples is dictated by the specific requirements of the study. LC-MS/MS stands out as the most sensitive and specific method, ideal for pharmacokinetic research where low concentrations are expected. HPLC with indirect UV detection provides a cost-effective alternative, particularly for higher concentration ranges. GC-MS, although requiring a derivatization step, and CE are also powerful techniques that can be optimized for this purpose. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers to establish and validate a suitable analytical method for their etidronate quantification needs.

References

- 1. eurofins.com [eurofins.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. Analytical methods for the quantification of ibandronate in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brjac.com.br [brjac.com.br]

- 7. Evaluation of Urine Proteins by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements [mdpi.com]

- 10. Capillary electrophoresis-electrochemiluminescence detection method for the analysis of ibandronate in drug formulations and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Osteoporosis in Rats for Etidronate Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing osteoporosis in rat models for the purpose of studying the efficacy of etidronate. Three common and well-established models are described: Ovariectomy-Induced Osteoporosis, Glucocorticoid-Induced Osteoporosis, and Retinoic Acid-Induced Osteoporosis.

Models for Inducing Osteoporosis in Rats

The selection of an appropriate animal model is critical for preclinical studies of osteoporosis. The models outlined below represent different etiologies of the disease.

Ovariectomy-Induced Osteoporosis (OVX)

This model is the most widely used to mimic postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency.[1]

Protocol:

-

Animal Selection: Use female Sprague-Dawley or Wistar rats, typically 3-4 months old.[2] House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a dorsal skin incision midway between the last rib and the iliac crest.

-

Separate the underlying muscles to locate the ovaries.

-

Ligate the fallopian tube and the ovarian blood vessels.

-

Remove the ovaries.[3]

-

Suture the muscle and skin layers.

-

A sham operation, where the ovaries are exposed but not removed, should be performed on the control group.[2]

-

-

Post-Operative Care: Administer analgesics as required and monitor the animals for signs of infection or distress.

-

Osteoporosis Development: Significant bone loss is typically observed 4-8 weeks post-ovariectomy.[4]

Glucocorticoid-Induced Osteoporosis (GIOP)

This model simulates osteoporosis resulting from long-term glucocorticoid therapy, a common cause of secondary osteoporosis.[5]

Protocol:

-

Animal Selection: Use male or female Sprague-Dawley or Wistar rats, typically 3-6 months old.[5]

-

Induction Agent: Dexamethasone or Prednisolone are commonly used.

-

Administration:

-

Dexamethasone: Administer intramuscularly at a dose of 7.5 mg/kg of body weight once a week for 5 weeks.[6]

-

Prednisolone: Administer orally via gavage at doses ranging from 1.5 to 6.0 mg/kg/day.[7][8] Alternatively, slow-release prednisolone pellets (e.g., 7.5 mg) can be implanted subcutaneously.[9]

-

-

Control Group: Administer a vehicle control (e.g., saline) using the same route and schedule.

-

Osteoporosis Development: Bone loss can be observed as early as a few weeks into the treatment protocol.

Retinoic Acid-Induced Osteoporosis

This model induces rapid bone loss and is useful for screening potential anti-osteoporotic agents. Retinoic acid, a derivative of vitamin A, can lead to bone metabolism disorders.[10][11]

Protocol:

-

Animal Selection: Use female Sprague-Dawley rats.

-

Induction Agent: All-trans-retinoic acid (ATRA) or 13-cis-retinoic acid.

-

Administration: Administer retinoic acid daily by oral gavage. A common dose is 70 mg/kg/day.[11] Doses for 13-cis-retinoic acid can range from 7.5 to 22.5 mg/kg daily.[12]

-

Control Group: Administer the vehicle (e.g., soybean oil) by oral gavage.[13]

-

Osteoporosis Development: Bone loss is typically evident after 2-4 weeks of treatment.

Etidronate Treatment Protocol

Etidronate is a first-generation bisphosphonate that inhibits osteoclast-mediated bone resorption.[14]

Protocol:

-

Drug Preparation: Dissolve etidronate disodium in sterile saline or distilled water.

-

Administration:

-

Treatment Schedule: Treatment can be initiated either as a preventative measure at the same time as osteoporosis induction or as a therapeutic intervention after osteoporosis has been established. A cyclical regimen, such as 400 mg daily for 14 days followed by a 76-day off-treatment period, is often used in clinical practice and can be adapted for rat studies.[16]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an etidronate study in an osteoporotic rat model.

References

- 1. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 3. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of exercise training and etidronate treatment on bone mineral density and trabecular bone in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of etidronate on the periodontium of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bone histomorphometry in glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cumulative Effects of Strontium Ranelate and Impact Exercise on Bone Mass in Ovariectomized Rats [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Heterotopic Ossification in Animal Models Using Etidronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterotopic ossification (HO) is the pathological formation of mature, lamellar bone in non-skeletal tissues, such as muscle, tendons, and ligaments. It is a significant clinical complication following trauma (including fractures, burns, and surgery), spinal cord injury (SCI), and traumatic brain injury (TBI). Additionally, rare genetic disorders, such as Fibrodysplasia Ossificans Progressiva (FOP), are characterized by extensive HO.[1] Animal models are indispensable tools for investigating the pathophysiology of HO and for the preclinical evaluation of potential therapeutic agents.